molecular formula C17H18BrNO2 B5736578 3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B5736578
M. Wt: 348.2 g/mol
InChI Key: UWTJFZFYNWRYEZ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, a methyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of a suitable precursor, followed by amide formation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-ethyl-6-methylphenyl)-2-thiophenecarboxamide
  • 3-chloro-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide
  • 3-chloro-N-(4-methylphenyl)-2-thiophenecarboxamide

Uniqueness

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTJFZFYNWRYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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